molecular formula C15H19BrO5 B8717282 Diethyl 2-(2-(4-bromophenoxy)ethyl)malonate

Diethyl 2-(2-(4-bromophenoxy)ethyl)malonate

Cat. No. B8717282
M. Wt: 359.21 g/mol
InChI Key: FLWOFBBTNCQTKY-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

To a solution of diethyl 2-(2-(4-bromophenoxy)ethyl)malonate (2.50 g, 6.96 mmol) in anhydrous MeOH (15 mL) was added sodium borohydride (1.32 g, 34.8 mmol) in portions at 0° C. The reaction mixture was stirred for 30 minutes at this temperature. The reaction mixture was then carefully quenched with water and extracted with ethyl acetate (4×50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product. The crude product was purified by flash chromatography (ethyl acetate:petroleum ether) to deliver the title compound (1.0 g, 52%) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][CH2:7][CH2:8][CH:9]([C:15](OCC)=[O:16])[C:10](OCC)=[O:11])=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][CH2:8][CH:9]([CH2:15][OH:16])[CH2:10][OH:11])=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC=C(OCCC(C(=O)OCC)C(=O)OCC)C=C1
Name
Quantity
1.32 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then carefully quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(OCCC(CO)CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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